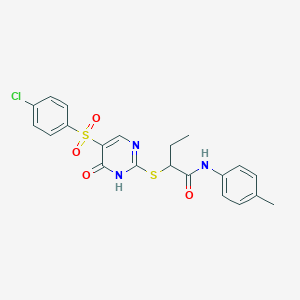

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide

Description

Introduction to Dihydropyrimidine Chemistry and Classification

Structural Positioning within Privileged Heterocyclic Scaffolds

Dihydropyrimidines (DHPMs) belong to the class of six-membered nitrogen-containing heterocycles, characterized by a partially saturated pyrimidine ring. The target compound’s dihydropyrimidine core is classified as a 1,6-dihydropyrimidin-2(3H)-one derivative, a structural motif recurrent in natural products and synthetic drugs. Privileged scaffolds like DHPMs exhibit broad bioactivity due to their ability to engage multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

The molecule’s 4-chlorophenylsulfonyl and p-tolyl substituents enhance its three-dimensional complexity. Sulfonyl groups are known to improve metabolic stability and target affinity by participating in hydrogen bonding with enzyme active sites. The thioether linkage (-S-) at the C2 position introduces conformational flexibility, a feature shared with heterocycle-thioacetic acid derivatives, which are recognized for their pharmacokinetic advantages.

Table 1: Key Structural Features and Their Implications

Historical Evolution of Dihydropyrimidine Research

The study of DHPMs began with Pietro Biginelli’s 1891 discovery of the three-component condensation reaction involving β-ketoesters, aldehydes, and urea. This reaction, catalyzed by Brønsted or Lewis acids, remains the cornerstone of DHPM synthesis. Early applications focused on calcium channel blockers (e.g., nifedipine), but the 21st century saw a paradigm shift toward oncology and inflammation. For instance, Venugopala et al. (2015) synthesized DHPM derivatives with 59–81% lipoxygenase inhibition, highlighting their potential as chemopreventive agents. Recent advances, such as Atwal’s modified Biginelli protocol, have improved yields and enabled the incorporation of diverse substituents.

Significance in Medicinal Chemistry and Drug Discovery

DHPMs are celebrated for their multitarget engagement, a trait exemplified by the title compound. The dihydropyrimidine core interacts with enzymes like lipoxygenase and EGFR through hydrogen bonding with catalytic residues, while the sulfonyl group may block substrate access to hydrophobic pockets. Computational studies on analogous DHPMs reveal binding affinities (e.g., -9.2 kcal/mol for lipoxygenase), supporting their use in rational drug design.

The compound’s p-tolyl group introduces steric bulk, potentially modulating selectivity toward cancer cell lines over normal cells—a phenomenon observed in DHPMs tested against Michigan Cancer Foundation-7 (MCF-7) and melanoma cells. Furthermore, the thioether moiety aligns with trends in fragment-based drug discovery, where sulfur-containing groups enhance membrane permeability.

Relationship to Biologically Active Heterocycles

The target compound shares structural homology with several pharmacologically relevant heterocycles:

- Pyridine derivatives : NADH/NADPH coenzymes utilize dihydropyridine rings for redox reactions, analogous to the DHPM core’s electron-rich nature.

- Sulfonamides : The 4-chlorophenylsulfonyl group mirrors sulfonamide antibiotics, which inhibit dihydropteroate synthase.

- Thioureas : The thioether linkage echoes thiourea-based kinase inhibitors, where sulfur atoms coordinate with metal ions in catalytic sites.

This convergence of motifs underscores the compound’s potential to bridge multiple therapeutic areas, from oncology to infectious diseases.

Propriétés

IUPAC Name |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S2/c1-3-17(19(26)24-15-8-4-13(2)5-9-15)30-21-23-12-18(20(27)25-21)31(28,29)16-10-6-14(22)7-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQNNUIMAWCMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide typically involves multiple steps:

Formation of the Dihydropyrimidinone Core: This step often starts with the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidinone core.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the dihydropyrimidinone intermediate.

Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to form the sulfonylated intermediate.

Thioether Formation: The thioether linkage is formed by reacting the sulfonylated intermediate with a thiol compound under basic conditions.

Final Amidation: The final step involves the amidation reaction, where the thioether intermediate reacts with p-toluidine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to an alcohol.

Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the carbonyl group.

Functionalized Aromatics: From substitution reactions on the chlorophenyl group.

Applications De Recherche Scientifique

Synthesis Routes

The synthesis typically involves several key steps:

-

Formation of the Dihydropyrimidinone Core :

- Often initiated via the Biginelli reaction, combining an aldehyde, β-keto ester, and urea under acidic conditions to yield the dihydropyrimidinone structure.

-

Introduction of the Chlorophenyl Group :

- Achieved through nucleophilic aromatic substitution reactions with suitable chlorinated aromatic compounds.

-

Sulfonylation :

- The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base (e.g., pyridine), leading to the desired sulfonamide intermediate.

Medicinal Chemistry

The compound may exhibit various biological activities due to its structural features:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential for this compound in treating infections .

- Anticancer Properties : Research indicates that derivatives with similar structures can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit enzymes by mimicking natural substrates. This property could be leveraged for developing enzyme inhibitors targeting specific pathways in disease processes .

Material Science

In industrial applications, the compound's unique chemical functionalities may be utilized in creating advanced materials such as:

- Polymers : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.

- Coatings : Its chemical stability and reactivity make it suitable for developing protective coatings with tailored properties.

Case Studies

-

Antimicrobial Evaluation :

- A study demonstrated that similar sulfonamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide could possess comparable properties.

- Anticancer Research :

Mécanisme D'action

The mechanism by which 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the dihydropyrimidinone core might mimic natural substrates or inhibitors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the provided evidence, focusing on structural variations and inferred pharmacological implications.

Structural and Functional Group Analysis

Key Observations :

Sulfonyl vs. Cyano Groups: The target compound’s 4-chlorophenylsulfonyl group contrasts with the cyano group in ’s analog. Sulfonyl groups are known to enhance target binding via hydrogen bonding and electrostatic interactions, whereas cyano groups may improve solubility but reduce metabolic stability .

Thioether vs.

Amide Side Chains : The target’s p-tolylamide is less bulky than ’s peptide-like hexanamide chains, suggesting better oral bioavailability but possibly lower target specificity compared to ’s compounds .

Predicted Pharmacokinetic and Pharmacodynamic Profiles

Activité Biologique

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a novel molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyrimidine core with various substituents that contribute to its biological properties. The presence of a sulfonyl group and a thioether linkage is particularly noteworthy, as these functionalities are often associated with enhanced bioactivity.

Antimicrobial Activity

Research has indicated that compounds similar to the one exhibit significant antimicrobial properties . A study evaluating various derivatives of pyrimidine compounds found that those with chlorophenyl and sulfonyl groups demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

Inhibitory effects on enzymes have been a focal point of research regarding this compound. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. A study reported that several synthesized derivatives exhibited strong inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease and other cognitive disorders . The inhibition mechanism is believed to involve binding to the active site of the enzyme, thus preventing substrate interaction.

Anti-inflammatory and Anticancer Potential

The compound's potential as an anti-inflammatory agent has also been explored. It has been suggested that inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory processes, could be achieved through similar pyrimidine derivatives . Furthermore, anticancer properties have been noted in related compounds, with studies indicating cytotoxic effects against various cancer cell lines .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in animal models . This makes it a promising candidate for further development in therapeutic applications.

Preclinical Evaluations

- Study on MPO Inhibition : A lead compound derived from similar structures demonstrated robust inhibition of plasma MPO activity upon oral administration in cynomolgus monkeys. This suggests potential applicability in treating inflammatory diseases .

- Antibacterial Screening : In vitro studies showed that derivatives exhibited varying degrees of antibacterial activity, with some compounds achieving significant inhibition against multiple bacterial strains .

Clinical Implications

The findings from preclinical evaluations indicate that this class of compounds may hold promise for treating conditions such as:

- Alzheimer's Disease : Through AChE inhibition.

- Inflammatory Disorders : Via MPO inhibition.

- Cancer : As potential cytotoxic agents against tumor cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide, and how can reaction conditions be standardized?

- Methodological Answer :

-

Step 1 : Start with a pyrimidinone core (e.g., 6-oxo-1,6-dihydropyrimidine derivatives) and introduce sulfonyl groups via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride. Ensure anhydrous conditions and a base like triethylamine to scavenge HCl .

-

Step 2 : Thioether formation at the 2-position requires coupling with a thiol-containing butanamide precursor. Use coupling agents such as EDCI/HOBt in DMF under nitrogen to prevent oxidation of the thiol group .

-

Step 3 : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and optimize yields by adjusting solvent polarity (e.g., DMSO vs. DMF) and temperature (60–80°C) .

- Table 1 : Reaction Optimization Parameters

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Cl-PhSO₂Cl | THF | 25 | 78 |

| 2 | EDCI/HOBt | DMF | 60 | 65 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm sulfonyl (δ ~7.8 ppm for aromatic protons) and thioether linkages (δ ~2.8–3.2 ppm for SCH₂). -NMR (if applicable) can detect fluorinated impurities .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 489.9) with a Q-TOF mass spectrometer .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., dihedral angles between pyrimidine and p-tolyl groups) .

Q. How can aqueous solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and measure saturation concentration via UV-Vis spectroscopy (λ = 254 nm). Use co-solvents (≤5% DMSO) if needed .

- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via LC-MS over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., 4-F, 4-NO₂) or p-tolyl groups (e.g., 4-OMe, 4-Cl). Compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Bioisosteric Replacement : Replace the thioether with sulfone or methylene groups to assess electronic effects on binding .

- Table 2 : SAR of Sulfonyl Derivatives

| R Group (Sulfonyl) | IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Cl | 12.3 | 3.1 |

| 4-F | 18.7 | 2.8 |

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group) using MOE or Phase .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Case Study : If XRD shows a planar pyrimidine ring but NMR suggests puckering, verify via variable-temperature NMR (VT-NMR) to detect conformational flexibility .

- Cross-Validation : Compare DFT-calculated chemical shifts (Gaussian 09) with experimental NMR data to identify discrepancies .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer :

- Standardization : Pre-treat cells with identical passage numbers and serum lots. Use internal controls (e.g., staurosporine for apoptosis assays) .

- Statistical Power : Employ a randomized block design with triplicate technical replicates and ≥3 biological replicates. Analyze via two-way ANOVA .

Notes on Data Interpretation

- Contradictory Bioactivity Data : If one study reports nM-level inhibition but another shows no activity, check assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation (test with 0.01% Tween-80) .

- Synthetic Byproducts : LC-MS can detect sulfone oxidation byproducts (Δ m/z +16). Optimize inert atmosphere protocols to suppress thioether oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.